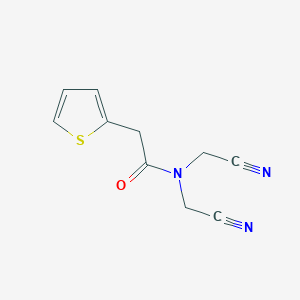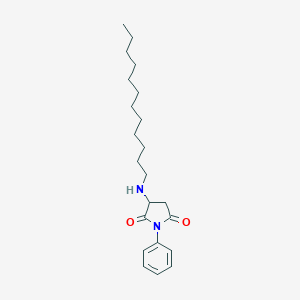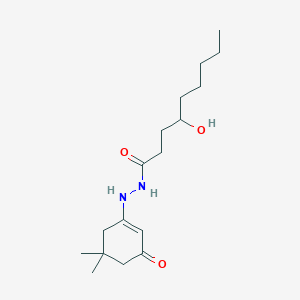
N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide is a chemical compound that features a thienyl group attached to an acetamide moiety, with two cyanomethyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-(2-thienyl)acetic acid with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted acetamides or nitriles.
Scientific Research Applications
N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming stable complexes, leading to altered biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(cyanomethyl)-2-(2-furyl)acetamide
- N,N-bis(cyanomethyl)-2-(2-pyridyl)acetamide
- N,N-bis(cyanomethyl)-2-(2-phenyl)acetamide
Uniqueness
N,N-bis(cyanomethyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H9N3OS |
|---|---|
Molecular Weight |
219.27g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C10H9N3OS/c11-3-5-13(6-4-12)10(14)8-9-2-1-7-15-9/h1-2,7H,5-6,8H2 |
InChI Key |
OTBZKCOQSSYIBD-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)N(CC#N)CC#N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430216.png)
![2-{4-[(4-acetylanilino)carbonyl]-2-methoxyphenoxy}-3,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B430218.png)

![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)imidothiocarbamate](/img/structure/B430221.png)
![Methyl 4-[3-(heptylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B430222.png)
amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B430226.png)
![2-[(4-Chlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxylic acid](/img/structure/B430229.png)
![5-benzylsulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430230.png)
![Ethyl 4-{3-[(4-fluorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B430231.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B430232.png)
![Ethyl 5,5-dimethyl-2-[(1-phenylcyclopentanecarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B430235.png)
![4-[2-(Bicyclo[2.2.1]hept-2-ylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B430236.png)
![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-1-benzofuran-2-carbohydrazide](/img/structure/B430238.png)

